Cypermethrin (Phenoxy-d5) Isomeric Mixture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cypermethrin (Phenoxy-d5) Isomeric Mixture is a synthetic pyrethroid insecticide that is commonly used in agricultural and household settings to control pests. It is a deuterated version of Cypermethrin, where the phenoxy group is labeled with deuterium. This compound is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cypermethrin (Phenoxy-d5) Isomeric Mixture involves the reaction of 3-phenoxybenzaldehyde with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired isomeric mixture. The deuterated version is prepared by incorporating deuterium into the phenoxy group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out in controlled environments to prevent contamination and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Cypermethrin (Phenoxy-d5) Isomeric Mixture undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while substitution can yield various substituted derivatives .
Scientific Research Applications
Cypermethrin (Phenoxy-d5) Isomeric Mixture has a wide range of scientific research applications, including:
Chemistry: Used as a standard for pesticide detection and analysis.
Biology: Studied for its effects on various biological systems and organisms.
Medicine: Investigated for its potential therapeutic applications and safety profile.
Industry: Utilized in the development of new insecticides and pest control products
Mechanism of Action
The mechanism of action of Cypermethrin (Phenoxy-d5) Isomeric Mixture involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization and paralysis of the insect. This leads to the eventual death of the pest. The molecular targets include the sodium channels, and the pathways involved are related to the nervous system function .
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Deltamethrin: Known for its high potency and effectiveness against a wide range of pests.
Fenvalerate: Used in agricultural settings for pest control
Uniqueness
Cypermethrin (Phenoxy-d5) Isomeric Mixture is unique due to its deuterated phenoxy group, which enhances its stability and allows for more precise analytical studies. Its isomeric mixture also provides a broader spectrum of activity compared to some other pyrethroids .
Properties
Molecular Formula |
C22H19Cl2NO3 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D |
InChI Key |
KAATUXNTWXVJKI-YQYLVRRTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H] |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.